

Application Notes and Protocols for X-ray Crystallography of Disilanol Derivatives

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Compound of Interest

Compound Name: *Disilanol*

Cat. No.: *B1248394*

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These application notes provide a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of **disilanol** derivatives. Detailed protocols for these experimental procedures are included to guide researchers in obtaining high-quality crystal structures and understanding the unique structural features of these compounds.

Application Notes

Disilanol derivatives, characterized by the presence of two hydroxyl groups attached to separate silicon atoms, are a fascinating class of organosilicon compounds. Their ability to form extensive and varied hydrogen-bonding networks makes them valuable building blocks for supramolecular chemistry and materials science.^{[1][2][3][4]} In the solid state, these interactions direct the assembly of molecules into well-defined architectures such as columnar arrays, sheets, chains, and discrete dimeric rings.^{[1][2][3]}

The precise characterization of these hydrogen-bonding patterns through single-crystal X-ray diffraction is crucial for understanding and predicting the bulk properties of materials derived from **disilanols**. Furthermore, the silanol moiety is increasingly recognized for its potential in drug design.^[5] As a bioisostere for the carbinol group, the more acidic silanol can act as a potent hydrogen-bond donor, potentially enhancing interactions with biological targets.^[5] X-ray crystallography provides the definitive structural data needed to rationalize these interactions and guide the design of novel therapeutic agents.

Disilanol derivatives also serve as key precursors in the synthesis of larger, more complex organosilicon structures, such as ladder oligosilsesquioxanes.^{[1][3]} The stereochemistry and conformation of the initial **disilanol**, as determined by X-ray crystallography, can significantly influence the structure of the resulting polymeric materials.

Experimental Protocols

I. Synthesis of Disilanol Derivatives

Disilanol derivatives are typically synthesized via the hydrolysis of the corresponding chlorosilane or dichlorosilane precursors.^{[1][3][6]} The reaction is often carried out in the presence of a weak base to neutralize the HCl byproduct.

Materials:

- Appropriate dichlorosilane precursor (e.g., dialkyldichlorosilane, diaryldichlorosilane)
- Organic solvent (e.g., diethyl ether, tetrahydrofuran)
- Water
- Weak base (e.g., pyridine, triethylamine)
- Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

- Dissolve the dichlorosilane precursor in an appropriate organic solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of water, optionally mixed with a weak base, to the cooled solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete hydrolysis.
- Wash the organic layer with water to remove any salts.

- Dry the organic layer over an anhydrous drying agent.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **disilanol** derivative.
- Purify the crude product by recrystallization or column chromatography.

II. Crystallization of Disilanol Derivatives

The growth of high-quality single crystals is a critical step for successful X-ray diffraction analysis.^[7] For **disilanol** derivatives, common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution. The choice of solvent is crucial and can influence the resulting crystal packing and even the molecular conformation.^[1] ^[3]

Common Crystallization Solvents:

- Hexane
- Toluene
- Chloroform
- Acetone
- Ethanol
- Mixtures of the above solvents

Protocol: Slow Evaporation

- Dissolve the purified **disilanol** derivative in a suitable solvent or solvent mixture to create a nearly saturated solution.
- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial and cover it with a cap that has small perforations to allow for slow evaporation of the solvent.

- Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
- Monitor the vial for the formation of single crystals.

Protocol: Vapor Diffusion

- Prepare a concentrated solution of the **disilanol** derivative in a good solvent.
- Place this solution in a small, open vial.
- Place the small vial inside a larger, sealed container that contains a larger volume of a poor solvent (the precipitant). The poor solvent should be miscible with the good solvent.
- Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the **disilanol** derivative and promoting crystallization.

III. X-ray Data Collection and Structure Refinement

Data collection should be performed on a suitable single-crystal X-ray diffractometer.

Procedure:

- Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on the diffractometer.
- Data Collection:
 - Perform initial scans to determine the unit cell parameters and crystal system.
 - Collect a full sphere of diffraction data using an appropriate data collection strategy. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.
- Data Reduction:
 - Integrate the raw diffraction images to obtain the intensities of the reflections.
 - Apply corrections for Lorentz and polarization effects, and absorption.

- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model using full-matrix least-squares refinement. This involves refining atomic positions, and anisotropic displacement parameters.
 - Locate and refine the positions of hydrogen atoms, particularly those of the hydroxyl groups, from the difference Fourier map.
 - The final refined structure should have low R-factors and a good-of-fit (GOOF) value.

Data Presentation

The following tables summarize key crystallographic and geometric parameters for representative **disilanol** derivatives, illustrating the impact of substituents and crystal packing on their molecular structure.

Table 1: Selected Crystallographic Data for **Disilanol** Derivatives

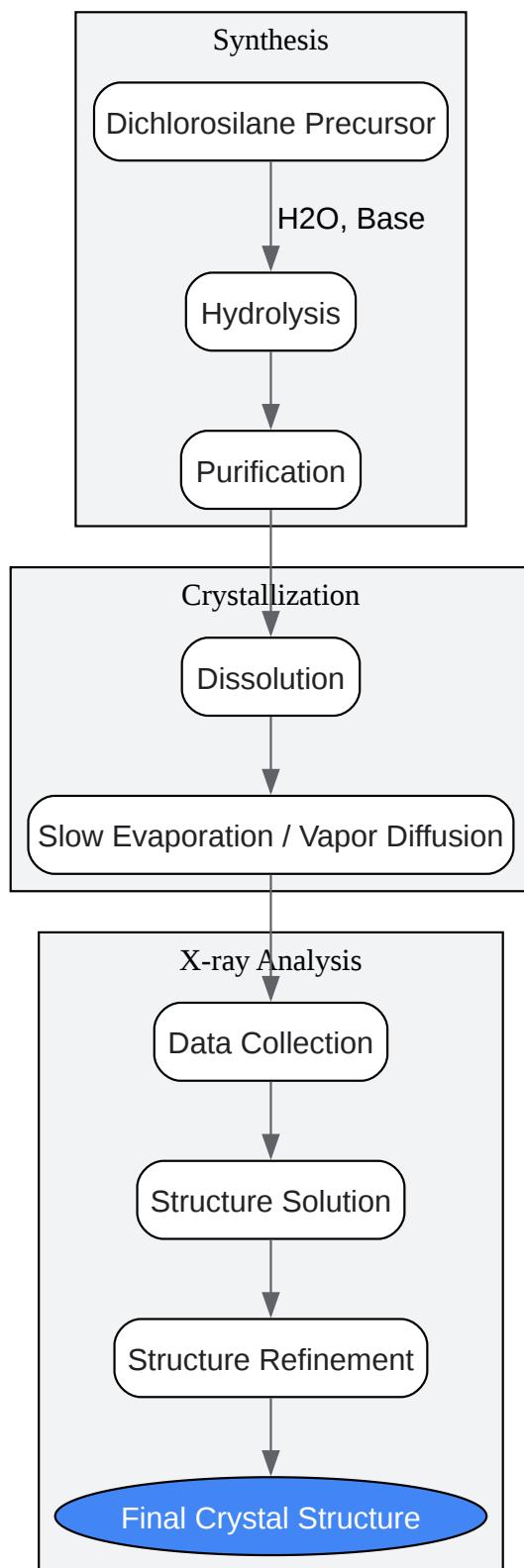
Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Ref.
[C ₆ H ₄ C ₂ H ₃ SiH] ₃	C ₂₇ H ₃ N ₇ Si ₃	Monoclinic	P 21/n	8.890(3)	16.775(8)	34.71(1)	90.35(3)	[1]
(HOMe ₂ Si) ₂ O	C ₄ H ₁₄ O ₃ Si ₂	Triclinic	P-1	13.468(2)	20.289(2)	14.247(1)	99.52(1)	[3]

Table 2: Key Geometric Parameters of **Disilanol** Derivatives

Feature	Value Range	Significance	References
Si-O-Si Angle	140.5(4) - 162.5(3)°	The flexibility of this angle allows for different molecular conformations and packing arrangements.	[2][3]
Si-O(H) Bond Length	1.586(5) - 1.635(6) Å	Typical length for a silicon-hydroxyl bond.	[2]
Si-O(Si) Bond Length	1.602(2) - 1.649(5) Å	The bond length within the disiloxane linkage.	[2]
O-H···N H-bond	O···N: ~2.73 Å	Strong hydrogen bonds are formed with nitrogen-containing co-formers, influencing the crystal packing.	[2]
O-H···O H-bond	O···O: ~2.670(2) Å	The primary interaction responsible for the self-assembly of disilanol molecules in the solid state.	[3]

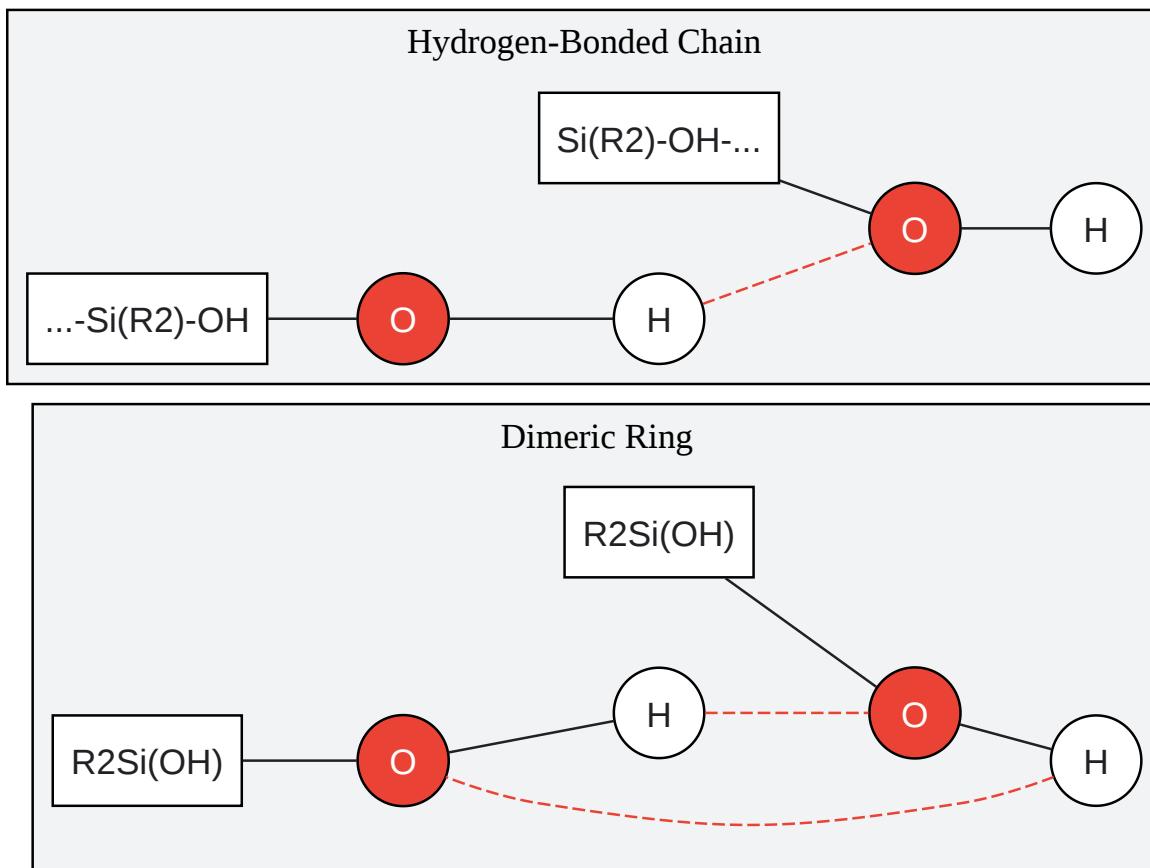
Visualizations

The following diagrams illustrate the typical experimental workflow for the X-ray crystallography of **disilanol** derivatives and the resulting hydrogen-bonding patterns.



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Caption: Experimental workflow from synthesis to crystal structure determination.



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Caption: Common hydrogen-bonding motifs in **disilanol** crystal structures.

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